Cas no 59653-40-6 (1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester), (R)-)

1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester), (R)- structure
59653-40-6 structure
Product Name:1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester), (R)-
CAS No:59653-40-6
MF:C9H15NO2
MW:169.220902681351
CID:337917
PubChem ID:1273944
Update Time:2025-04-19

1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester), (R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester), (R)-
    • (3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate
    • (R)-quinuclidin-3-yl acetate
    • CHEMBL612034
    • UNII-9FV0LA67OF
    • NCGC00485382-01
    • PDSP2_000680
    • 1-Azabicyclo(2.2.2)octan-3-ol, 3-acetate, (3R)-
    • 59653-40-6
    • BDBM50478153
    • (R) aceclidine
    • 9FV0LA67OF
    • SCHEMBL9146752
    • (R)-ACECLIDINE
    • 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-
    • 1-Azabicyclo(2.2.2)octan-3-ol, acetate (ester), (R)-
    • PDSP1_000690
    • [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate
    • Aceclidine, (R)-
    • (R)-3-Acetoxyquinuclidine
    • Inchi: 1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1
    • InChI Key: WRJPSSPFHGNBMG-VIFPVBQESA-N
    • SMILES: O(C(C)=O)[C@H]1CN2CCC1CC2

Computed Properties

  • Exact Mass: 169.11
  • Monoisotopic Mass: 169.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5A^2
  • XLogP3: 0.7

1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester), (R)- Security Information

1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester), (R)- Related Literature

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